Cas no 1512499-77-2 (4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid)
4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Pyrimidinecarboxylic acid, 4-chloro-2-(1-methylethyl)-
- 4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid
-
- Inchi: 1S/C8H9ClN2O2/c1-4(2)7-10-3-5(8(12)13)6(9)11-7/h3-4H,1-2H3,(H,12,13)
- InChI Key: HSGFWKINAOQUHJ-UHFFFAOYSA-N
- SMILES: C1(C(C)C)=NC=C(C(O)=O)C(Cl)=N1
4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-148221-1.0g |
4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid |
1512499-77-2 | 95% | 1g |
$743.0 | 2023-05-06 | |
| Enamine | EN300-148221-0.05g |
4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid |
1512499-77-2 | 95% | 0.05g |
$174.0 | 2023-05-06 | |
| Enamine | EN300-148221-0.1g |
4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid |
1512499-77-2 | 95% | 0.1g |
$257.0 | 2023-05-06 | |
| Enamine | EN300-148221-0.25g |
4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid |
1512499-77-2 | 95% | 0.25g |
$367.0 | 2023-05-06 | |
| Enamine | EN300-148221-0.5g |
4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid |
1512499-77-2 | 95% | 0.5g |
$579.0 | 2023-05-06 | |
| Enamine | EN300-148221-2.5g |
4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid |
1512499-77-2 | 95% | 2.5g |
$1454.0 | 2023-05-06 | |
| Enamine | EN300-148221-5.0g |
4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid |
1512499-77-2 | 95% | 5g |
$2152.0 | 2023-05-06 | |
| Enamine | EN300-148221-10.0g |
4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid |
1512499-77-2 | 95% | 10g |
$3191.0 | 2023-05-06 | |
| Enamine | EN300-148221-50mg |
4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid |
1512499-77-2 | 95.0% | 50mg |
$174.0 | 2023-09-28 | |
| Enamine | EN300-148221-100mg |
4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid |
1512499-77-2 | 95.0% | 100mg |
$257.0 | 2023-09-28 |
4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid
Introduction to 4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid (CAS No. 1512499-77-2)
4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid, identified by the CAS number 1512499-77-2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This pyrimidine derivative has garnered attention due to its versatile structural properties and potential applications in the development of novel therapeutic agents. The compound features a chloro substituent at the 4-position and an isopropyl group at the 2-position, which contribute to its unique reactivity and biological profile.
The pyrimidine core is a fundamental scaffold in biochemistry, playing a crucial role in the synthesis of nucleic acids and various pharmacologically active molecules. The carboxylic acid functionality at the 5-position further enhances the compound's utility as a building block for more complex derivatives. This structural arrangement not only makes it a valuable intermediate in synthetic chemistry but also opens up possibilities for exploring its pharmacological effects.
In recent years, there has been growing interest in pyrimidine-based compounds for their potential in treating a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. The chloro and isopropyl substituents in 4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid are particularly noteworthy, as they can influence the compound's interactions with biological targets. The chloro group, for instance, is often used in medicinal chemistry to enhance binding affinity and metabolic stability, while the isopropyl group can introduce steric hindrance that modulates receptor binding.
Current research in this area has focused on leveraging the structural flexibility of 4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid to develop inhibitors of key enzymes and receptors involved in disease pathways. For example, studies have explored its potential as a precursor for kinase inhibitors, which are critical in cancer therapy. The ability to modify the pyrimidine core allows researchers to fine-tune the compound's properties, such as solubility, bioavailability, and target specificity.
One notable application of this compound is in the synthesis of antiviral agents. Pyrimidine derivatives have shown promise in inhibiting viral replication by targeting enzymes like reverse transcriptase or polymerase. The presence of both chloro and isopropyl groups provides multiple sites for chemical modification, enabling the design of molecules that can effectively disrupt viral mechanisms without harming host cells. This has been particularly relevant in the context of emerging viral threats, where rapid development of antiviral drugs is essential.
The synthetic pathways for 4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid have also been optimized to ensure high yield and purity. Modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic transformations, have enabled more efficient production processes. These advancements not only reduce costs but also minimize environmental impact, aligning with green chemistry principles.
In addition to its pharmaceutical applications, this compound has potential uses in agrochemicals and material science. Pyrimidine-based molecules are known for their role in plant growth regulators and pesticides due to their ability to interact with biological systems at low concentrations. The structural features of 4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid make it a candidate for developing novel agrochemicals that are more effective and environmentally friendly.
The ongoing investigation into 4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid also highlights its importance in drug discovery pipelines. High-throughput screening (HTS) techniques have been employed to identify new lead compounds based on this scaffold. By systematically testing thousands of derivatives, researchers can rapidly screen for molecules with desired biological activity. This approach has accelerated the development of new drugs by focusing on promising candidates early in the discovery process.
The safety profile of 4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid is another critical aspect that has been thoroughly evaluated through preclinical studies. These studies assess toxicity, pharmacokinetics, and potential side effects before human trials begin. The compound's well-characterized structure allows for accurate modeling of its behavior within biological systems, which aids in predicting its safety and efficacy.
In conclusion,4-chloro-2-(propan-2-y l)pyrimidine -5-carboxylic acid (CAS No .1512499 -77 - 2) represents a promising compound with diverse applications across pharmaceuticals , agrochemicals ,and material science . Its unique structural features ,combined with recent advances in synthetic chemistry ,make it a valuable tool for researchers seeking to develop novel therapeutic agents . As research continues ,the full potential of this derivative is expected to be realized ,leading to significant contributions in medicine and beyond . p >
1512499-77-2 (4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)